molecular formula C20H17N B13812501 7,9,10-trimethylbenzo[c]acridine CAS No. 58430-01-6

7,9,10-trimethylbenzo[c]acridine

Cat. No.: B13812501
CAS No.: 58430-01-6
M. Wt: 271.4 g/mol
InChI Key: OSZVMYSKVYPBPJ-UHFFFAOYSA-N
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Description

7,9,10-Trimethylbenzo[c]acridine is an organic compound with the molecular formula C20H17N. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its three methyl groups attached to the benzo[c]acridine core, which imparts unique chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,9,10-trimethylbenzo[c]acridine typically involves the condensation of 1-naphthylamine with 3,4-dimethylaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 7,9,10-Trimethylbenzo[c]acridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of 7,9,10-trimethylbenzo[c]acridine involves DNA intercalation. The planar structure of the compound allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer between the aromatic rings of the compound and the base pairs of DNA . Additionally, the compound can inhibit topoisomerase enzymes, further preventing DNA replication and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

7,9,10-Trimethylbenzo[c]acridine can be compared with other acridine derivatives, such as:

Uniqueness: The presence of three methyl groups at positions 7, 9, and 10 of the benzo[c]acridine core distinguishes this compound from other acridine derivatives. These methyl groups can influence the compound’s electronic properties, reactivity, and interactions with biological molecules, making it a unique candidate for various applications .

Properties

CAS No.

58430-01-6

Molecular Formula

C20H17N

Molecular Weight

271.4 g/mol

IUPAC Name

7,9,10-trimethylbenzo[c]acridine

InChI

InChI=1S/C20H17N/c1-12-10-18-14(3)16-9-8-15-6-4-5-7-17(15)20(16)21-19(18)11-13(12)2/h4-11H,1-3H3

InChI Key

OSZVMYSKVYPBPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C3C(=C2C)C=CC4=CC=CC=C43

Origin of Product

United States

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